molecular formula C8H14N4 B13277338 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide

3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide

Cat. No.: B13277338
M. Wt: 166.22 g/mol
InChI Key: LFQBVGPMZSDXRX-UHFFFAOYSA-N
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Description

3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole with appropriate reagents to introduce the carboximidamide group. One common method involves the use of nitration followed by reduction and subsequent functional group transformation .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid as a catalyst, and reducing agents such as hydrogen or metal hydrides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration followed by reduction can yield nitro and amino derivatives of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

3-methyl-1-propylpyrazole-4-carboximidamide

InChI

InChI=1S/C8H14N4/c1-3-4-12-5-7(8(9)10)6(2)11-12/h5H,3-4H2,1-2H3,(H3,9,10)

InChI Key

LFQBVGPMZSDXRX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)C(=N)N

Origin of Product

United States

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